4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine
Description
4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds widely utilized in medicinal chemistry and drug development. Pyrimidines are structurally analogous to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. Modifications at the 4-, 6-, and 2-positions of the pyrimidine ring significantly influence physicochemical properties, bioavailability, and pharmacological activity .
The compound features a chlorine atom at position 4, a 3-methoxypyrrolidinyl group at position 6, and a methyl group at position 2. The 3-methoxypyrrolidine substituent introduces stereoelectronic effects, enhancing solubility and target affinity compared to simpler alkyl or aryl substituents. Such substitutions are common in kinase inhibitors and antimicrobial agents due to their ability to modulate hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)5-10(13-7)14-4-3-8(6-14)15-2/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTZEKAZUJYHMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,6-Dichloro-2-methylpyrimidine
A crucial intermediate, 4,6-dichloro-2-methylpyrimidine, is prepared through chlorination of 4,6-dihydroxy-2-methylpyrimidine. The latter is synthesized by condensation of methyl malonate and acetamidine hydrochloride under controlled conditions.
- Initial step involves reacting sodium methoxide, methyl malonate, and acetamidine hydrochloride in methanol under ice-bath conditions, followed by warming to 18–25 °C for 3–5 hours.
- Methanol is removed under reduced pressure, and the product is crystallized by adjusting pH to 1–2 at 0 °C.
- The 4,6-dihydroxy-2-methylpyrimidine is then chlorinated using triphosgene dissolved in dichloroethane with N,N-diethylaniline as base and solvent reflux for 6–8 hours.
- The product is purified by washing, drying, filtration, concentration, recrystallization, and decolorization.
- Use of triphosgene instead of more toxic phosgene or phosphorus oxychloride reduces environmental and safety hazards.
- The process is suitable for industrial scale-up due to its simplicity and safety profile.
Synthesis of 4-Chloro-6-methoxypyrimidine and 4,6-Dichloropyrimidine
Another key intermediate is 4-chloro-6-methoxypyrimidine, which can be converted to 4,6-dichloropyrimidine by reaction with phosphorus oxychloride (POCl3) in the presence of anhydrous organic amines.
- 4-chloro-6-methoxypyrimidine reacts with POCl3 at 70–115 °C (preferably 80–105 °C) with anhydrous organic amines such as triethylamine or N,N-diisopropylethylamine.
- Excess POCl3 is removed by reduced pressure distillation at 65–100 °C under vacuum (-0.06 to -0.095 MPa).
- The reaction mixture is cooled to 60–80 °C and added dropwise into ice water at 0 °C, maintaining pH 3–7.
- The product is extracted with organic solvents like ethylene dichloride or methylene dichloride, dried over calcium chloride or molecular sieves, and crystallized by cooling to -2 to -5 °C.
- Yields of 4,6-dichloropyrimidine reach up to 97.55% with purity around 99.3–99.6%.
- The process reduces reaction hazards, solid waste, and environmental burden.
Final Step: Introduction of 3-Methoxypyrrolidin-1-yl Group
The final target compound, 4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine, is typically synthesized by nucleophilic aromatic substitution of the chlorine at the 6-position of 4-chloro-6-dichloropyrimidine or 4-chloro-6-methoxypyrimidine derivatives with 3-methoxypyrrolidine.
- The 4,6-dichloro- or 4-chloro-6-methoxypyrimidine intermediate is reacted with 3-methoxypyrrolidine under controlled temperature and solvent conditions.
- The reaction is carried out in anhydrous organic solvents, often with a base to facilitate substitution.
- Reaction parameters such as temperature, molar ratios, and reaction time are optimized to maximize substitution at the 6-position while retaining the chlorine at the 4-position.
- The product is purified by crystallization or chromatographic methods.
- Specific detailed protocols for this step are less commonly disclosed in open literature but are inferred from standard nucleophilic aromatic substitution chemistry on pyrimidine systems.
- Careful control of reaction conditions is essential to prevent over-substitution or side reactions.
Summary Table of Preparation Methods
| Step | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1. Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, methyl malonate, acetamidine HCl, MeOH, 0–25 °C | 4,6-dihydroxy-2-methylpyrimidine | ~86 | - | Ice bath control, pH adjustment |
| 2. Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene, dichloroethane, N,N-diethylaniline, reflux 6–8 h | 4,6-dichloro-2-methylpyrimidine | - | - | Safer than POCl3 or phosgene |
| 3. Preparation of 4,6-dichloropyrimidine from 4-chloro-6-methoxypyrimidine | POCl3, anhydrous organic amine, 70–115 °C, vacuum distillation | 4,6-dichloropyrimidine | 95.6–97.55 | 99.3–99.6 | Extraction with ethylene dichloride or methylene dichloride |
| 4. Nucleophilic substitution with 3-methoxypyrrolidine | 3-methoxypyrrolidine, base, organic solvent | 4-chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine | - | - | Reaction conditions optimized for selectivity |
Research Findings and Industrial Considerations
- The use of triphosgene as a chlorinating agent offers significant safety and environmental benefits over traditional reagents such as POCl3 and phosgene, which are highly toxic and environmentally hazardous.
- The chlorination of 4-chloro-6-methoxypyrimidine with POCl3 in the presence of anhydrous organic amines is a well-established method yielding high purity 4,6-dichloropyrimidine intermediates, which are essential for subsequent substitution reactions.
- The recovery and reuse of organic solvents such as ethylene dichloride in the chlorination process reduces waste and production costs.
- Optimization of reaction temperatures, vacuum pressures, and pH control during workup steps is critical for maximizing yield and purity while minimizing side reactions and environmental impact.
- The final nucleophilic substitution step requires careful control to ensure selective substitution at the 6-position without affecting the 4-chloro substituent, preserving the desired functionalization pattern.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential in treating various diseases.
Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison :
4-Chloro-6-(piperidin-1-yl)-2-methylpyrimidine Substituents: Piperidinyl (6-position) vs. 3-methoxypyrrolidinyl. Impact: Piperidine, a six-membered ring, confers greater rigidity and basicity compared to the five-membered 3-methoxypyrrolidine. Applications: Piperidine-substituted pyrimidines are prevalent in antiviral and anticancer agents due to their improved metabolic stability .
4-Chloro-6-(2-ethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Substituents : Imidazolyl (6-position) vs. 3-methoxypyrrolidinyl.
- Impact : Imidazole introduces aromaticity and hydrogen-bonding capacity, which may enhance binding to metal ions or acidic residues in enzyme active sites. However, imidazole’s lower solubility compared to 3-methoxypyrrolidine could limit bioavailability .
4-Methoxy-2-(piperazin-1-yl)pyrimidine
- Substituents : Methoxy (4-position) and piperazinyl (2-position).
- Impact : The methoxy group at position 4 reduces electrophilicity, decreasing reactivity toward nucleophilic attack. Piperazine at position 2 increases basicity and water solubility, making this compound suitable for CNS-targeting drugs .
Table 1: Comparative Analysis of Pyrimidine Derivatives
Structural Insights from Crystallography
- X-ray crystallography of related compounds (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) reveals planar pyrimidine rings with substituents adopting equatorial conformations to minimize steric hindrance . The 3-methoxypyrrolidinyl group in the target compound likely adopts a similar conformation, though its methoxy group may participate in intramolecular hydrogen bonding, altering crystal packing .
Biological Activity
4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrimidine ring with a chlorine atom and a methoxypyrrolidine moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13ClN4O |
| Molecular Weight | 227.69 g/mol |
| CAS Number | 1696691-77-6 |
The biological activity of 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases, which are critical in signal transduction pathways.
- Receptor Modulation : It has been shown to interact with specific receptors that regulate cell proliferation and survival, making it a candidate for anticancer therapies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have demonstrated that 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine possesses antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections .
- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting the growth of certain cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways .
- Antiviral Activity : There is emerging evidence that this compound may exhibit antiviral properties, although further research is needed to establish its efficacy against specific viral targets.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrimidine derivatives, including 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting the compound's potential as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies have been crucial in understanding how modifications to the pyrimidine ring and the pyrrolidine moiety affect biological activity. Compounds with varying substitutions were synthesized and tested for their biological efficacy, revealing that specific functional groups significantly enhance antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Chloro-6-(3-methoxypyrrolidin-1-yl)-2-methylpyrimidine, and what analytical methods are used to confirm its structure?
- Answer: The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling reactions. Key steps include:
- Chlorination at the 4-position of the pyrimidine core using POCl₃ or similar reagents.
- Introduction of the 3-methoxypyrrolidine group via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Methylation at the 2-position using methyl iodide or dimethyl sulfate in basic conditions.
- Structural confirmation relies on:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., methoxy C-O stretching at ~1100 cm⁻¹) .
Q. What biological activities have been reported for pyrimidine derivatives structurally similar to this compound?
- Answer: Pyrimidine analogs exhibit diverse biological activities:
- Antimicrobial properties : Activity against Gram-positive bacteria and fungi via inhibition of bacterial topoisomerases .
- Anticancer potential : Modulation of kinase pathways (e.g., EGFR, VEGFR) in cell-based assays .
- Enzyme inhibition : Selectivity for human methionine aminopeptidase-1, a target in angiogenesis and tumor growth .
- Note: Activity is highly dependent on substituent patterns, particularly at the 4- and 6-positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?
- Answer: Key optimization strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during sensitive steps (e.g., methoxy group introduction) to minimize side reactions .
- Solvent selection : Using anhydrous DMF or THF to enhance nucleophilicity and reaction homogeneity .
- Catalyst systems : Employing Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for efficient coupling reactions .
- Atmosphere control : Conducting reactions under inert gas (N₂/Ar) to prevent oxidation of intermediates .
- Yield monitoring via HPLC or TLC is critical for iterative optimization .
Q. How do structural modifications at the 6-position of the pyrimidine ring affect the compound's biological activity?
- Answer: Modifications at the 6-position (e.g., replacing 3-methoxypyrrolidine with other heterocycles) influence:
- Lipophilicity : Bulkier groups (e.g., piperidine vs. pyrrolidine) alter membrane permeability and bioavailability.
- Target binding : Polar substituents (e.g., morpholine) enhance hydrogen bonding with kinase ATP-binding pockets .
- Methodology for SAR studies :
- Synthesize analogs via parallel synthesis or combinatorial chemistry.
- Test activity in enzyme inhibition assays (e.g., IC₅₀ determination) and cell viability assays (e.g., MTT).
- Correlate structural features (e.g., LogP, polar surface area) with activity using QSAR models .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. mass spectrometry) when characterizing this compound?
- Answer: Contradictions may arise from impurities or isomeric byproducts. Resolution involves:
- Purification : Re-crystallization or column chromatography (e.g., using 5–10% EtOAc/hexane gradients) to isolate the target compound .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- High-resolution mass spectrometry (HRMS) : To distinguish between isobaric species (e.g., C vs. N methylation) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer: Stability studies should evaluate:
- Temperature sensitivity : Store samples at 4°C, –20°C, and room temperature for 1–6 months, monitoring degradation via HPLC .
- Light exposure : Compare stability in amber vs. clear vials under UV/visible light.
- Humidity effects : Use desiccants or controlled humidity chambers to test hygroscopicity .
- Degradation products can be identified using LC-MS/MS and compared against synthetic standards.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
